Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1305022-73-4
VCID: VC5706676
InChI: InChI=1S/C14H26N2O2/c1-5-15-10-8-11-6-7-12(9-10)16(11)13(17)18-14(2,3)4/h10-12,15H,5-9H2,1-4H3
SMILES: CCNC1CC2CCC(C1)N2C(=O)OC(C)(C)C
Molecular Formula: C14H26N2O2
Molecular Weight: 254.374

Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.: 1305022-73-4

Cat. No.: VC5706676

Molecular Formula: C14H26N2O2

Molecular Weight: 254.374

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate - 1305022-73-4

Specification

CAS No. 1305022-73-4
Molecular Formula C14H26N2O2
Molecular Weight 254.374
IUPAC Name tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-5-15-10-8-11-6-7-12(9-10)16(11)13(17)18-14(2,3)4/h10-12,15H,5-9H2,1-4H3
Standard InChI Key NPXKLAYCTDTUCO-UHFFFAOYSA-N
SMILES CCNC1CC2CCC(C1)N2C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system containing one nitrogen atom at the 8-position. The tert-butyl carbamate group (-OC(=O)OC(C)(C)3_3) is attached to the nitrogen, while an ethylamino substituent (-NHCH2_2CH3_3) occupies the 3-position . This arrangement creates a rigid framework with defined stereochemistry, critical for interactions with biological targets.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Nametert-Butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
SMILESCCNC1CC2CCC(C1)N2C(=O)OC(C)(C)C
InChIKeyNPXKLAYCTDTUCO-UHFFFAOYSA-N
Molecular FormulaC14H26N2O2\text{C}_{14}\text{H}_{26}\text{N}_{2}\text{O}_{2}

Stereochemical Considerations

The bicyclo[3.2.1]octane system imposes specific stereochemical constraints. The ethylamino group at C3 adopts an endo or exo conformation relative to the bridgehead nitrogen, influencing molecular reactivity and binding affinity . Computational models suggest the endo conformation is energetically favored due to reduced steric hindrance .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight254.37 g/mol
Log P (iLOGP)2.64
Solubility (Water)2.88 mg/mL
Topological Polar Surface Area55.56 Ų

Synthesis and Derivatization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Bicyclo[3.2.1]octane Formation: Cyclization of a diamine precursor via intramolecular alkylation.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc2_2O) to install the tert-butyl carbamate group.

  • Ethylamino Introduction: Nucleophilic substitution or reductive amination at C3 .

A representative route is:

Diamine intermediateBoc2OProtected amineCH3CH2NH2Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate\text{Diamine intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected amine} \xrightarrow{\text{CH}_3\text{CH}_2\text{NH}_2} \text{Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate}

Structural Modifications

  • Carbamate Hydrolysis: Acidic or basic conditions remove the Boc group, yielding the free amine for further functionalization.

  • N-Alkylation: The ethylamino group can undergo alkylation to produce quaternary ammonium derivatives .

Research Gaps and Future Directions

  • Pharmacological Profiling: In vitro and in vivo studies are needed to elucidate biological activity.

  • Stereoselective Synthesis: Development of enantioselective routes to access pure stereoisomers.

  • Computational Modeling: Molecular dynamics simulations to predict target engagement.

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